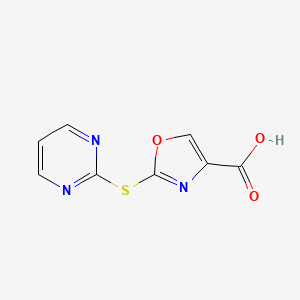

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and oxazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like zinc chloride or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is posited that the oxazole moiety plays a crucial role in modulating inflammatory pathways. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases such as arthritis and colitis.

Analgesic Effects

In animal models, derivatives of this compound have displayed analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins responsible for pain and inflammation.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models, which implicates its potential use in neuroprotective strategies against neurodegenerative diseases.

Potential as a Drug Scaffold

The unique structural features of this compound make it an attractive scaffold for drug development. Researchers are actively exploring modifications to enhance its pharmacological properties, including improving solubility and bioavailability while minimizing toxicity.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A comprehensive study investigated the anti-inflammatory effects of this compound using a murine model of induced colitis. The results showed a significant reduction in disease severity scores and histological damage when treated with the compound compared to controls. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Pyridin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid

- 2-(Pyrimidin-2-ylthio)-1,3-oxazole-4-carboxylic acid

- 2-(Pyrimidin-2-ylsulfanyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct electronic and steric properties.

Actividad Biológica

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1566207-10-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, and presents relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₅N₃O₃S |

| Molecular Weight | 223.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1566207-10-0 |

| Appearance | Powder |

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a derivative exhibited an IC₅₀ value of approximately 0.058 µM against T47D breast cancer cells, indicating potent cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. One study reported a significant reduction in these cytokines in macrophage cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives of oxazole were tested against common pathogens. The compound demonstrated superior efficacy compared to standard antibiotics, with a notable reduction in bacterial load in infected models .

- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including HeLa and U2OS. Results showed that it inhibited cell growth significantly more than control groups, with detailed mechanistic studies indicating involvement of apoptosis pathways .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to untreated groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylsulfanyl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGXWWFWYRDLCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=NC(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.